
3,3',4',5-Tetramethoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,3’,4,5’-TETRAMETHOXYSTILBENE is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by the presence of a 1,2-diphenylethylene structure. This particular compound is distinguished by the presence of four methoxy groups attached to the phenyl rings. It has garnered interest due to its potential biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,3’,4,5’-TETRAMETHOXYSTILBENE typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. The general procedure includes the reaction of a phosphonium ylide with an aldehyde. For this compound, the starting materials are usually 3,4,5-trimethoxybenzaldehyde and 3,4-dimethoxybenzyltriphenylphosphonium bromide. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere, typically nitrogen or argon, and at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for (E)-3,3’,4,5’-TETRAMETHOXYSTILBENE are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3,3’,4,5’-TETRAMETHOXYSTILBENE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Typically involves the reduction of the double bond, converting the stilbene to a dihydrostilbene.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces dihydrostilbenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which (E)-3,3’,4,5’-TETRAMETHOXYSTILBENE exerts its effects is primarily through its interaction with cellular pathways. It is known to modulate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it can interact with signaling pathways involved in inflammation and cell proliferation, making it a candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
(E)-3,3’,4,5’-TETRAMETHOXYSTILBENE can be compared with other stilbene derivatives such as resveratrol and pterostilbene. While resveratrol is well-known for its presence in red wine and its antioxidant properties, (E)-3,3’,4,5’-TETRAMETHOXYSTILBENE is unique due to its additional methoxy groups, which can enhance its stability and bioavailability. Pterostilbene, another similar compound, also has methoxy groups but differs in their positions on the phenyl rings .
List of Similar Compounds
- Resveratrol
- Pterostilbene
- (E)-3,4,5-Trimethoxystilbene
- (E)-3,5-Dimethoxystilbene
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVAOGIYBMTHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(Morpholin-4-ylmethyl)pyridin-2-yl]-2-oxo-1,3-dihydroindole-5-carbonitrile](/img/structure/B15146876.png)
![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15146879.png)
![(2-methyl-4,5-dihydro-3aH-imidazo[4,5-d][1]benzazepin-6-yl)-(4-nitrophenyl)methanone](/img/structure/B15146884.png)
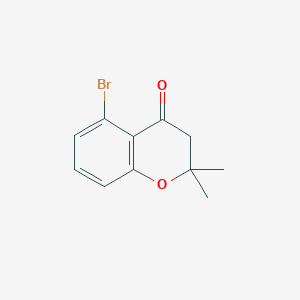

![4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B15146897.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-(thiophen-2-YL)propanoic acid](/img/structure/B15146914.png)
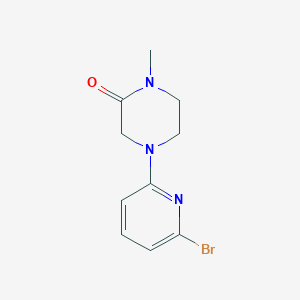
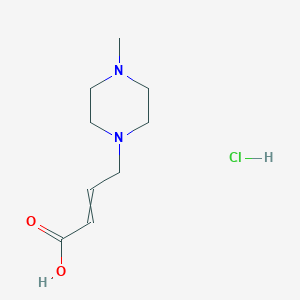
![Benzene, [(3-cyclopenten-1-ylmethoxy)methyl]-](/img/structure/B15146933.png)
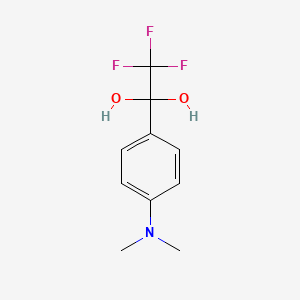
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B15146964.png)
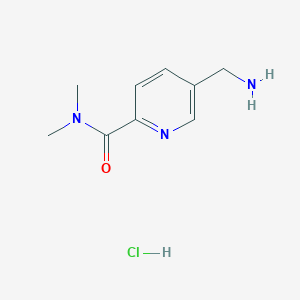
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)
